3-(3-(Difluoromethoxy)phenyl)azetidine hydrochloride
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Overview
Description
3-(3-(Difluoromethoxy)phenyl)azetidine hydrochloride is a chemical compound with the molecular formula C10H11F2NO·HCl. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The presence of the difluoromethoxy group on the phenyl ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Difluoromethoxy)phenyl)azetidine hydrochloride typically involves the following steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using difluoromethyl ethers as reagents.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(3-(Difluoromethoxy)phenyl)azetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially at the difluoromethoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-(3-(Difluoromethoxy)phenyl)azetidine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.
Medicine: Explored for its pharmacological properties, including potential therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(3-(Difluoromethoxy)phenyl)azetidine hydrochloride involves its interaction with specific molecular targets. The difluoromethoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The azetidine ring can form hydrogen bonds and engage in π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
3-(3-(Trifluoromethyl)phenyl)azetidine hydrochloride: Similar structure but with a trifluoromethyl group instead of a difluoromethoxy group.
3,3-Difluoroazetidine hydrochloride: Contains a difluoro group on the azetidine ring itself.
Uniqueness
3-(3-(Difluoromethoxy)phenyl)azetidine hydrochloride is unique due to the presence of the difluoromethoxy group on the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall chemical behavior, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H12ClF2NO |
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Molecular Weight |
235.66 g/mol |
IUPAC Name |
3-[3-(difluoromethoxy)phenyl]azetidine;hydrochloride |
InChI |
InChI=1S/C10H11F2NO.ClH/c11-10(12)14-9-3-1-2-7(4-9)8-5-13-6-8;/h1-4,8,10,13H,5-6H2;1H |
InChI Key |
LTDSRKZYPYBMCN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CC(=CC=C2)OC(F)F.Cl |
Origin of Product |
United States |
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